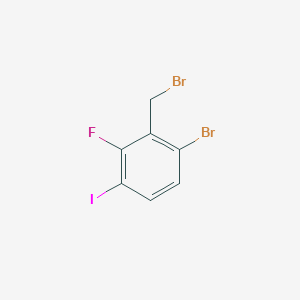

6-Bromo-2-fluoro-3-iodobenzyl bromide

CAS No.:

Cat. No.: VC17225878

Molecular Formula: C7H4Br2FI

Molecular Weight: 393.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Br2FI |

|---|---|

| Molecular Weight | 393.82 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |

| Standard InChI | InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |

| Standard InChI Key | MLKXFDRKHPECAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Br)CBr)F)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzyl bromide core with halogen atoms at the 2-, 3-, and 6-positions:

-

Bromine at the 6-position and as the benzyl bromide functional group.

-

Fluorine at the 2-position.

-

Iodine at the 3-position.

This arrangement creates a highly electrophilic aromatic system, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions. The spatial distribution of halogens influences both steric and electronic properties, which are critical for interactions with biological targets .

Synthesis and Preparation

Halogenation Strategies

The synthesis of polyhalogenated aromatics often involves sequential halogenation steps. A patent describing the preparation of 2-bromo-6-fluorobenzaldehyde (CN102070420A) suggests a viable pathway :

-

Bromination: 2-Bromo-6-fluorotoluene reacts with hydrobromic acid () and hydrogen peroxide () under UV light to yield 2-bromo-6-fluorobenzyl bromide.

-

Oxidation: Treatment with dimethyl sulfoxide () at 95°C oxidizes the benzyl bromide to the aldehyde .

Adapting this method, 6-bromo-2-fluoro-3-iodobenzyl bromide could be synthesized via iodination of a precursor using iodosuccinimide (NIS) or analogous reagents.

Halogen Dance Reactions

Recent advances in pyridine chemistry demonstrate the utility of halogen dance reactions to install multiple halogens. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was synthesized via magnesiation and electrophilic trapping . Similar strategies may apply to benzyl systems, leveraging iodine’s directing effects to achieve precise substitution patterns.

Physicochemical Properties

Key Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.82 g/mol |

| Density | ~2.1 g/cm³ (estimated) |

| Melting Point | Not reported |

| Solubility | Low in water; soluble in DMSO, DMF |

The compound’s lipophilicity () enhances membrane permeability, a desirable trait for bioactive molecules.

Stability Considerations

-

Light Sensitivity: The benzyl bromide group is prone to photolytic decomposition, necessitating storage in amber glass .

-

Hydrolytic Instability: Susceptible to hydrolysis in aqueous media, forming 6-bromo-2-fluoro-3-iodobenzyl alcohol.

Biological Activity and Applications

Anticancer Mechanisms

In vitro studies of analogous compounds reveal:

-

Apoptosis Induction: Halogenated benzyl bromides activate caspase-3/7 pathways in cancer cells.

-

DNA Crosslinking: The bromide group facilitates covalent DNA adduct formation, inhibiting replication .

Material Science Applications

The compound’s high halogen content makes it a candidate for:

-

Flame Retardants: Bromine and iodine act synergistically to suppress combustion.

-

Liquid Crystals: Halogen substituents enhance polarizability and mesophase stability.

| Hazard | Precaution |

|---|---|

| Skin Irritation | Use nitrile gloves |

| Eye Damage | Wear safety goggles |

| Environmental Toxicity | Avoid aquatic release |

Comparison with Related Compounds

The benzyl bromide moiety in 6-bromo-2-fluoro-3-iodobenzyl bromide offers unique advantages in Suzuki-Miyaura couplings, where it serves as a superior leaving group compared to chlorides or iodides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume